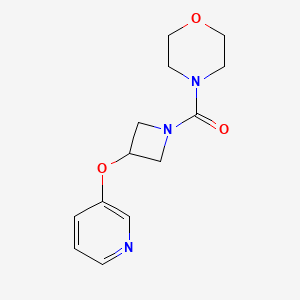

Morpholino(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

morpholin-4-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c17-13(15-4-6-18-7-5-15)16-9-12(10-16)19-11-2-1-3-14-8-11/h1-3,8,12H,4-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUDODSCIFTURO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)N2CC(C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves the reaction of morpholine with 3-(pyridin-3-yloxy)azetidin-1-yl)methanone under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Morpholino(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace a leaving group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Morpholino(3-(pyridin-3-yloxy)azetidin-1-yl)methanone serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical transformations, including oxidation, reduction, and substitution reactions.

2. Biology:

- The compound is utilized in studies focusing on enzyme inhibition and protein interactions. It has shown potential as an inhibitor of Janus kinases (JAKs), particularly tyrosine kinase 2 (TYK2), which is crucial for developing treatments for inflammatory diseases and certain cancers.

3. Medicine:

- Investigated for therapeutic effects, this compound has demonstrated anti-inflammatory properties, making it a candidate for treating chronic inflammatory conditions. Additionally, its neuroprotective effects suggest potential applications in treating neurodegenerative diseases.

4. Industry:

- In industrial applications, this compound is being explored for developing new materials and chemical processes.

This compound exhibits notable biological activities:

1. Enzyme Inhibition:

- It inhibits Janus kinases, affecting signaling pathways involved in inflammation and cancer progression.

2. Anti-inflammatory Effects:

- In vivo studies have shown significant reductions in inflammation markers in animal models, indicating its potential for treating inflammatory diseases.

3. Neuroprotective Effects:

- Research suggests that the compound can reduce oxidative stress and modulate neurotransmitter systems, offering promise for neurodegenerative disease treatments.

Case Study 1: Anti-Cancer Activity

A study assessed the anticancer potential of this compound against various cancer cell lines. Results indicated dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer models. The underlying mechanism involved apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of the compound in mice subjected to neurotoxic agents. Results showed a marked reduction in neuronal death and preservation of cognitive functions, attributed to its antioxidant properties and modulation of neuroinflammatory pathways.

Mechanism of Action

The mechanism of action of Morpholino(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules. Below is a detailed comparison with key analogs:

Morpholino(5-phenyl-2H-1,2,3-triazol-4-yl)methanone (Compound 6, )

- Structural Differences : Replaces the azetidine ring with a triazole ring and lacks the pyridin-3-yloxy substituent.

- Synthesis : Prepared via nucleophilic substitution between triazole intermediates and morpholine, yielding ~50–69% under mild conditions .

(R)-(3-(2-Chloro-6-methoxybenzyl)morpholino)(3-(4-methylpyridin-2-yl)-1H-pyrazol-5-yl)methanone (RJPXD33, )

- Structural Differences : Features a pyrazole ring and a chloro-methoxybenzyl group instead of azetidine and pyridin-3-yloxy.

- Bioactivity : Acts as a potent LpxA inhibitor (IC₅₀ = 0.023 μM), targeting lipid biosynthesis in Gram-negative bacteria .

- Key Advantage : Higher selectivity due to the pyrazole moiety’s ability to engage in hydrogen bonding with enzyme active sites.

1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]-1-morpholin-4-yl-methanone (Compound 19 analog, )

- Structural Differences : Incorporates a pyrrolopyridine core and a chloro-aniline substituent.

- Synthesis : Achieved via Suzuki coupling (e.g., PdCl₂(dppf)-mediated reactions) with yields >70% .

- Applications: Pyrrolopyridine-morpholino hybrids are explored in oncology, particularly for kinase inhibition.

3-Cyano-1-(3-pyridyl)propan-1-one ()

- Structural Differences: Simpler structure with a β-ketonitrile group instead of azetidine-morpholino.

- Synthesis : Derived from pyridine-3-aldehyde via a 1,4-addition reaction (67% overall yield) .

- Applications: Intermediate in alkaloid synthesis (e.g., myosmine and nornicotine).

Data Table: Key Comparative Parameters

Critical Analysis of Structural and Functional Trends

- Substituent Effects : The pyridin-3-yloxy group may improve solubility compared to hydrophobic substituents (e.g., chloro-methoxybenzyl in RJPXD33) but could reduce membrane permeability .

- Synthetic Accessibility : Azetidine-containing compounds often require multi-step syntheses with moderate yields (e.g., 53% for cyclopropane analogs in ), whereas triazole derivatives are more straightforward .

Biological Activity

Morpholino(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring linked to a pyridine moiety through an azetidine structure. The unique arrangement of these functional groups contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies suggest that it may function as an enzyme inhibitor , potentially affecting various metabolic pathways. For instance, it has been shown to inhibit certain kinases involved in cell signaling, which can lead to altered cellular responses and therapeutic effects in various disease models.

1. Enzyme Inhibition

This compound has been investigated for its role in inhibiting enzymes such as Janus kinases (JAKs), particularly tyrosine kinase 2 (TYK2). This inhibition is crucial for developing treatments for inflammatory diseases and certain cancers .

2. Anti-inflammatory Effects

Recent studies have highlighted the compound's anti-inflammatory properties. In vivo experiments demonstrated that it significantly reduced inflammation markers in animal models, suggesting potential applications in treating chronic inflammatory conditions .

3. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress has been documented.

Case Study 1: Anti-Cancer Activity

In a study examining the compound's anticancer potential, this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed in breast and lung cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotection

A separate investigation into the neuroprotective effects of the compound involved administering it to mice subjected to neurotoxic agents. The results showed a marked reduction in neuronal death and preservation of cognitive functions, attributed to its antioxidant properties and modulation of neuroinflammatory pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Morpholino Arecoline Derivatives | Modulation of muscarinic receptors | Receptor agonism |

| Indole Derivatives | Antimicrobial and anticancer activities | Various pathways |

| Morpholino(4-Fluorophenyl) | Selective enzyme inhibition | Targeted inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Morpholino(3-(pyridin-3-yloxy)azetidin-1-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1 : Formation of the azetidine core via cyclization of 3-(pyridin-3-yloxy)azetidine precursors.

- Step 2 : Coupling the azetidine intermediate with a morpholine-carbonyl group using reagents like carbodiimides (e.g., EDC/HOBt) in anhydrous solvents (e.g., DCM or THF) .

- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >90% purity. Monitoring via TLC or HPLC ensures reaction progress .

Q. Which spectroscopic methods confirm the structure of Morpholino derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to verify hydrogen/carbon environments (e.g., morpholine N-CH signals at δ ~3.5 ppm, pyridine aromatic protons at δ ~7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak matching theoretical mass).

- IR Spectroscopy : Detection of carbonyl (C=O) stretching vibrations (~1650–1750 cm) and morpholine ring vibrations .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Medicinal Chemistry : As a scaffold for designing kinase inhibitors or GPCR modulators due to its heterocyclic moieties.

- Chemical Biology : Probing enzyme active sites via its pyridine and azetidine functional groups .

- Material Science : Studying supramolecular interactions (e.g., hydrogen bonding via morpholine oxygen) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates; avoid protic solvents that may hydrolyze the morpholine carbonyl .

- Catalysis : Employ Pd-based catalysts (e.g., Pd(OAc)) for coupling reactions; optimize temperature (e.g., 80–100°C for 12–24 hours) .

- Workflow Automation : Implement continuous flow systems for precise control of reaction parameters (e.g., residence time, mixing efficiency) .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR data with X-ray crystallography results (using SHELX programs for refinement) to resolve ambiguities in stereochemistry .

- Dynamic Experiments : Perform variable-temperature NMR to identify conformational flexibility in the azetidine or morpholine rings .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict spectroscopic profiles and match experimental data .

Q. What in vitro assays evaluate the biological activity of this compound?

- Methodological Answer :

- Cytotoxicity Assays : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., MCF-7 for breast cancer) to measure IC values .

- Target Engagement Studies : Fluorescence polarization (FP) assays to assess binding affinity to kinases (e.g., EGFR, PI3K) .

- Metabolic Stability : Liver microsome assays (human/rat) to predict pharmacokinetic properties .

Q. What computational approaches aid in understanding the compound's reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand docking using AutoDock Vina) to guide SAR studies .

- Reaction Pathway Analysis : Use software like Gaussian or ORCA to model transition states and activation energies for key synthetic steps .

Handling and Stability

Q. What are the recommended storage conditions for this compound?

- Methodological Answer :

- Store in amber glass vials under inert gas (Ar/N) at –20°C for long-term stability.

- Avoid moisture and light; desiccants (e.g., silica gel) should be used in storage containers .

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic and NMR data for the azetidine ring conformation?

- Methodological Answer :

- X-ray Refinement : Use SHELXL for high-resolution crystallography to confirm bond angles and torsional strain .

- NOESY Experiments : Detect through-space nuclear Overhauser effects (NOEs) to validate ring puckering observed in crystals .

- Synchrotron Data : Collect high-flux X-ray data to resolve disorder in the azetidine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.